molecular formula C5H8ClN3O B6607777 5-methoxypyridazin-4-aminehydrochloride CAS No. 2839157-56-9

5-methoxypyridazin-4-aminehydrochloride

Cat. No.: B6607777
CAS No.: 2839157-56-9
M. Wt: 161.59 g/mol
InChI Key: OOSIIYRAVBQJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxypyridazin-4-amine hydrochloride is an organic compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridazin-4-amine hydrochloride typically involves the reaction of 5-methoxypyridazine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for 5-methoxypyridazin-4-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors are commonly employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methoxypyridazin-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 5-methoxypyridazin-4-amine hydrochloride include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 5-methoxypyridazin-4-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridazinone compounds.

Scientific Research Applications

5-methoxypyridazin-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-methoxypyridazin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxypyridazin-4-amine hydrochloride include other pyridazine and pyridazinone derivatives, such as:

  • Pyridazine
  • Pyridazinone
  • 5-methylpyridazin-4-amine
  • 5-chloropyridazin-4-amine

Uniqueness

5-methoxypyridazin-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-methoxypyridazin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-9-5-3-8-7-2-4(5)6;/h2-3H,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSIIYRAVBQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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